molecular formula C22H17Cl2N3O3 B11550469 N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11550469
M. Wt: 442.3 g/mol
InChI Key: WJYNSGDYFORWFG-DHRITJCHSA-N
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Description

N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate hydrazine derivative in a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes by blocking their active sites. Additionally, its hydrazone moiety can interact with various biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. The presence of dichloro and methoxy groups enhances its reactivity and potential for forming stable complexes with metal ions, making it a valuable compound in various research applications .

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

4-benzamido-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H17Cl2N3O3/c1-30-20-16(11-17(23)12-19(20)24)13-25-27-22(29)15-7-9-18(10-8-15)26-21(28)14-5-3-2-4-6-14/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+

InChI Key

WJYNSGDYFORWFG-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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